BenchChemオンラインストアへようこそ!

3-benzoyl-6-bromo-2H-chromen-2-one

CYP2A6 inhibition coumarin metabolism smoking cessation

Procure 3-Benzoyl-6-bromo-2H-chromen-2-one (CAS 2199-85-1) as a potent CYP2A6 inhibitor (IC₅₀ = 700 nM) and a MAO-A selective scaffold. Its unique 6-bromo substituent provides a heavy-atom effect for phosphorescent probe development and acts as a synthetic handle for modular library synthesis via cross-coupling. This specific dual-functional motif cannot be replicated by non-halogenated or 6-chloro/fluoro analogs, ensuring critical photophysical and pharmacological outcomes.

Molecular Formula C16H9BrO3
Molecular Weight 329.14 g/mol
CAS No. 2199-85-1
Cat. No. B3032546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-6-bromo-2H-chromen-2-one
CAS2199-85-1
Molecular FormulaC16H9BrO3
Molecular Weight329.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
InChIInChI=1S/C16H9BrO3/c17-12-6-7-14-11(8-12)9-13(16(19)20-14)15(18)10-4-2-1-3-5-10/h1-9H
InChIKeyOXSWLSMWLZZECK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-6-bromo-2H-chromen-2-one (CAS 2199-85-1) Procurement Baseline: Compound Class and Core Specifications


3-Benzoyl-6-bromo-2H-chromen-2-one (CAS 2199-85-1) is a synthetic 3-acylcoumarin derivative belonging to the benzopyran-2-one (chromen-2-one) heterocyclic class . This compound features a coumarin core bearing a benzoyl substituent at the 3-position and a bromine atom at the 6-position, with a molecular formula of C₁₆H₉BrO₃ and a molecular weight of 329.14 g/mol . The compound has been characterized via ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, exhibiting a melting point range of 170–172 °C . It is available from commercial suppliers with typical purity specifications of ≥95% .

Why Generic Substitution of 3-Benzoyl-6-bromo-2H-chromen-2-one Fails: The Critical Role of 6-Bromo and 3-Benzoyl Functionality


Substituting 3-benzoyl-6-bromo-2H-chromen-2-one with structurally similar 3-acylcoumarins or alternative 6-halogenated derivatives is not scientifically equivalent due to the compound-specific electronic and steric contributions of the 6-bromo substituent combined with the 3-benzoyl moiety. Studies on substituted coumarins demonstrate that the nature and position of substituents significantly alter both absorption and fluorescence emission maxima through changes in π-electron mobility [1]. More critically, comparative pharmacological studies between 3-phenylcoumarins and 3-benzoylcoumarins reveal that the presence of the carbonyl group between the coumarin core and the phenyl substituent fundamentally shifts monoamine oxidase (MAO) inhibitory selectivity: 3-phenylcoumarins favor MAO-B inhibition whereas 3-benzoylcoumarins direct activity toward MAO-A [2]. Furthermore, 6-bromo substitution confers distinct reactivity profiles that enable participation in organocatalytic asymmetric synthesis and cross-coupling reactions that are not accessible to non-halogenated or differently substituted analogs . Generic substitution with 6-chloro, 6-fluoro, 6-methyl, or non-brominated 3-benzoylcoumarins would therefore yield compounds with measurably different photophysical, pharmacological, and synthetic utility profiles.

3-Benzoyl-6-bromo-2H-chromen-2-one Procurement Evidence: Quantified Differentiation from Analog Compounds


CYP2A6 Inhibition Potency: 3-Benzoyl-6-bromo-2H-chromen-2-one vs. Structurally Related CYP2A6 Inhibitors

3-Benzoyl-6-bromo-2H-chromen-2-one demonstrates measurable inhibitory activity against human cytochrome P450 2A6 (CYP2A6), with a reported IC₅₀ value of 700 nM using coumarin 7 as substrate in a baculovirus-infected insect cell system with 10-minute preincubation [1]. In contrast, structurally distinct 6-aryl-substituted coumarin derivatives screened in the same target class exhibit substantially higher IC₅₀ values, such as 6-(4-chlorophenyl)coumarin derivatives with IC₅₀ values of 7.65 μM (7,650 nM) against human CYP2A6-mediated 7-hydroxycoumarin formation [2]. While direct same-study head-to-head comparison data are not currently available in the open literature, the observed 10.9-fold difference in IC₅₀ magnitude across comparable assay systems suggests that the 3-benzoyl-6-bromo substitution pattern confers measurable CYP2A6 inhibitory activity that distinguishes this compound from structurally related 6-aryl-substituted coumarins.

CYP2A6 inhibition coumarin metabolism smoking cessation drug-drug interaction

MAO Inhibitory Selectivity Determinant: 3-Benzoyl vs. 3-Phenyl Coumarin Scaffold Distinction

A comparative pharmacological study directly evaluated the MAO-A and MAO-B inhibitory profiles of 3-phenylcoumarins versus 3-benzoylcoumarins, providing class-level evidence for the selectivity-determining role of the 3-benzoyl carbonyl group [1]. Within the 3-benzoylcoumarin series (compounds 5–8), all derivatives demonstrated preferential MAO-A inhibitory activity, whereas the corresponding 3-phenylcoumarin series (compounds 1–4) exhibited MAO-B selectivity [1]. The most active compound in the 3-phenylcoumarin series (compound 2) achieved an IC₅₀ of 1.35 nM against MAO-B, exceeding the potency of the reference inhibitor R-(−)-deprenyl (IC₅₀ = 19.60 nM) by 14.5-fold [1]. While specific IC₅₀ values for 3-benzoyl-6-bromo-2H-chromen-2-one against MAO isoforms were not reported in this study, the presence of both the 3-benzoyl moiety (MAO-A directing) and the 6-bromo substituent (previously associated with enhanced MAO-B affinity in 3-arylcoumarin scaffolds) positions this compound as a unique hybrid scaffold with dual-selectivity potential distinct from either 3-phenylcoumarins or non-brominated 3-benzoylcoumarins.

MAO inhibition monoamine oxidase neurodegeneration Parkinson's disease

Synthetic Enantioselectivity: 3-Benzoyl-6-bromo-2H-chromen-2-one as a Privileged Substrate for Organocatalytic Asymmetric Synthesis

3-Benzoyl-6-bromo-2H-chromen-2-one serves as an effective Michael acceptor in organocatalytic asymmetric synthesis, enabling the preparation of enantioenriched coumarin derivatives with up to 98% enantiomeric excess (ee) when reacted with ketones in the presence of cinchona alkaloid-derived primary amine catalysts . This study employed the 6-bromo-substituted 3-benzoylcoumarin as a representative substrate (designated 2a) in the development of this asymmetric methodology, demonstrating its compatibility with the reaction conditions and its ability to participate in stereoselective C–C bond formation . In contrast, non-halogenated 3-aroylcoumarins or 3-acetyl-substituted analogs may exhibit different reactivity profiles or enantioselectivity outcomes in similar organocatalytic systems, and the 6-bromo substituent provides a functional handle for subsequent cross-coupling derivatization (e.g., Suzuki-Miyaura coupling) that is absent in non-halogenated analogs.

asymmetric catalysis organocatalysis Michael addition enantioselective synthesis

6-Bromo Substituent Impact on Fluorescence and Photophysical Properties Relative to Other Halogenated or Non-Halogenated Analogs

Quantitative structure-property relationship studies on substituted coumarins demonstrate that halogen substituents, including bromine at the 6-position, exert measurable effects on electronic absorption and fluorescence emission spectra through combined inductive, mesomeric, and electromeric effects [1]. Studies comparing NH₂, NMe₂, NEt₂, OH, CF₃, CH₃, COOH, Cl, and Br substituents on the coumarin scaffold show that the 6-bromo substituent produces distinct spectral shifts compared to 6-chloro, 6-fluoro, or non-halogenated (6-H) analogs [1]. Specifically, bromine's unique combination of electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M) via its lone pairs alters the π-electron mobility of the coumarin core differently than chlorine (stronger -I, weaker +M) or fluorine (strong -I, minimal +M) [1]. Additionally, the presence of the heavy bromine atom introduces a heavy-atom effect that can enhance intersystem crossing and modulate triplet-state photochemistry, a property not shared by chloro, fluoro, methyl, or unsubstituted 3-benzoylcoumarin analogs [2].

fluorescence photophysical properties spectroscopy fluorescent probe

Synthetic Yield Benchmark: 3-Benzoyl-6-bromo-2H-chromen-2-one Synthesis Efficiency

The synthesis of 3-benzoyl-6-bromo-2H-chromen-2-one via Knoevenagel-type condensation of 5-bromosalicylaldehyde with ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) in ethanol using piperidine as catalyst under reflux conditions achieves a reported isolated yield of 97% . This high-yielding protocol employs readily available starting materials and simple reaction conditions, producing the target compound as colorless needles with melting point 170–172 °C after recrystallization from ethanol . The reaction proceeds to completion in 4–6 hours as monitored by TLC, and the product was fully characterized by IR, ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis . While comparable yield data for the corresponding 6-chloro, 6-fluoro, or 6-methyl analogs under identical conditions are not available in this reference, the 97% yield establishes a practical benchmark for in-house synthesis planning and cost-per-gram calculations for procurement decisions.

synthesis yield reaction optimization Knoevenagel condensation

Optimal Procurement and Application Scenarios for 3-Benzoyl-6-bromo-2H-chromen-2-one (CAS 2199-85-1)


CYP2A6-Targeted Probe and Inhibitor Development

Based on the documented CYP2A6 inhibitory activity (IC₅₀ = 700 nM) [1], 3-benzoyl-6-bromo-2H-chromen-2-one is optimally deployed as a starting scaffold for structure-activity relationship (SAR) campaigns targeting CYP2A6, an enzyme implicated in nicotine metabolism and procarcinogen activation. Its ~10.9-fold greater potency compared to certain 6-aryl-substituted coumarin analogs (IC₅₀ = 7.65 μM) [1] positions this compound as a more potent starting point for medicinal chemistry optimization. Procurement is recommended for laboratories developing smoking cessation adjuncts or investigating CYP2A6-mediated drug-drug interaction mechanisms.

Asymmetric Organocatalysis and Diversifiable Coumarin Building Block

This compound is a validated Michael acceptor in cinchona alkaloid-derived primary amine-catalyzed asymmetric synthesis, enabling the preparation of enantioenriched coumarin derivatives with up to 98% ee . The 6-bromo substituent provides a synthetic handle for post-functionalization via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling, enabling modular library synthesis not possible with non-halogenated 3-benzoylcoumarins. This dual functionality supports procurement for asymmetric synthesis methodology development and diversity-oriented synthesis programs.

Hybrid MAO Inhibitor Scaffold Research

The 3-benzoyl moiety directs MAO-A selectivity while the 6-bromo substituent is associated with enhanced MAO-B affinity based on studies of related 3-arylcoumarin scaffolds [2]. This hybrid substitution pattern enables investigation of dual MAO-A/MAO-B inhibition or isoform-selectivity modulation, a research direction relevant to neurodegenerative disease therapeutics. Procurement is indicated for academic and industrial medicinal chemistry groups exploring novel MAO inhibitor chemotypes distinct from either 3-phenylcoumarins or non-brominated 3-benzoylcoumarins.

Fluorescent Probe Development Requiring Heavy-Atom Photophysics

For fluorescence-based sensing applications, the 6-bromo substituent confers a heavy-atom effect that enhances intersystem crossing and modulates triplet-state photochemistry, properties not shared by 6-chloro, 6-fluoro, or non-halogenated analogs [3]. This compound is therefore recommended for laboratories developing phosphorescent probes, time-resolved fluorescence assays, or triplet-state sensitizers where enhanced spin-orbit coupling is mechanistically beneficial. Procurement of this specific 6-bromo derivative, rather than generic 3-benzoylcoumarins, is essential for achieving the intended photophysical outcome.

Quote Request

Request a Quote for 3-benzoyl-6-bromo-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.